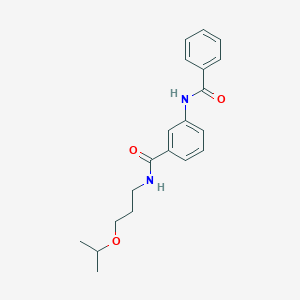![molecular formula C18H19ClN2O3S B4186655 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4186655.png)
4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide
Vue d'ensemble
Description
4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide, also known as AMTB, is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 channels are expressed in various sensory neurons and play a crucial role in pain and inflammation. AMTB has been extensively studied for its potential therapeutic applications in pain management and inflammation.
Mécanisme D'action
TRPA1 channels are activated by various stimuli, including reactive oxygen species, irritants, and temperature changes. Activation of TRPA1 channels leads to the influx of calcium ions, which triggers the release of pro-inflammatory mediators and the activation of nociceptive neurons. 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide selectively blocks TRPA1 channels by binding to a specific site on the channel, thereby preventing calcium influx and reducing the release of pro-inflammatory mediators.
Biochemical and Physiological Effects
4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide has been shown to reduce pain and inflammation in various animal models of nociception and inflammation. In a rat model of inflammatory pain, 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide was found to reduce pain behavior induced by the injection of formalin. In a mouse model of neuropathic pain, 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide was found to reduce mechanical allodynia induced by chronic constriction injury. 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide has also been shown to reduce inflammation in a mouse model of acute lung injury induced by lipopolysaccharide.
Avantages Et Limitations Des Expériences En Laboratoire
4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide is a selective TRPA1 antagonist, which makes it a valuable tool for studying the role of TRPA1 channels in pain and inflammation. However, one limitation of 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide is its relatively low potency, which may require higher concentrations for effective inhibition of TRPA1 channels. Another limitation is the potential for off-target effects, as 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide may interact with other ion channels or receptors at higher concentrations.
Orientations Futures
Further research is needed to fully understand the therapeutic potential of 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide in pain and inflammatory disorders. One future direction is to investigate the efficacy of 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide in human clinical trials for various pain and inflammatory disorders. Another direction is to explore the potential for combination therapy with other TRP channel modulators or non-steroidal anti-inflammatory drugs. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-nociceptive and anti-inflammatory effects of 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide.
Applications De Recherche Scientifique
4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. TRPA1 channels play a crucial role in nociception and inflammation, and their modulation has been identified as a potential therapeutic target for various pain and inflammatory disorders. 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide has been shown to selectively block TRPA1 channels, thereby reducing pain and inflammation.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-4-11-21(25(3,23)24)16-9-6-14(7-10-16)18(22)20-15-8-5-13(2)17(19)12-15/h4-10,12H,1,11H2,2-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXOCMNJVORCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4186572.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4186585.png)

![2,3-dihydro[1,3]thiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole hydrobromide](/img/structure/B4186601.png)
![4-methyl-3-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B4186609.png)
![2-{[3-(2-fluorobenzoyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B4186618.png)
![5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4186621.png)
![N-(4-bromo-2,6-diethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4186633.png)
![N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4186636.png)
![2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4186644.png)
![2-methyl-4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4186647.png)

![N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B4186677.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4186681.png)